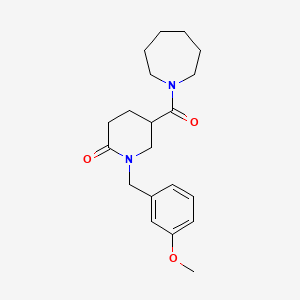
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.
作用機序
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine is a competitive inhibitor of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, which is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. The compound binds to the ATP-binding site of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine and prevents the phosphorylation of its substrates, leading to the activation of downstream signaling pathways such as the Wnt signaling pathway.
Biochemical and physiological effects:
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have various biochemical and physiological effects, including the activation of the Wnt signaling pathway, the promotion of cell proliferation and differentiation, and the inhibition of apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its potency and selectivity as a 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitor. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of using the compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, including the development of more potent and selective 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitors, the investigation of its role in other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer. The compound may also be used as a tool for the study of the Wnt signaling pathway and its regulation by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine.
合成法
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been used in various scientific research studies, including the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibition and its role in various diseases such as Alzheimer's disease, diabetes, and cancer. It has also been used in the study of the Wnt signaling pathway, which is regulated by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine. The compound has been shown to inhibit 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine activity in vitro and in vivo, leading to the activation of the Wnt signaling pathway and the promotion of cell proliferation and differentiation.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-8-7-17(21)15-18(19)20(24)23-13-11-22(12-14-23)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYQYGPNXDDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)




![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
